Stereochemical Identity: Single (3S,4R) Enantiomer vs. Racemic Trans-Mixture (CAS 1330750-51-0)
The target compound is supplied as the single (3S,4R) enantiomer, as confirmed by its specific InChI Key (OAUHQXKTEUYPFQ-BAUSSPIASA-N), while the racemic trans-mixture (CAS 1330750-51-0) has a different InChI Key (OAUHQXKTEUYPFQ-UXQCFNEQSA-N) reflecting the (3R,4S) configuration . Class-level inference from the 1,3,4-trisubstituted pyrrolidine PDE4 inhibitor series indicates that enantiomeric pairs exhibit a ~10-fold potency difference (e.g., (S)-11 was 10-fold more potent than (R)-11 in primary human cell assays) [1].
| Evidence Dimension | Stereochemical configuration (enantiomeric identity) |
|---|---|
| Target Compound Data | Single (3S,4R) enantiomer; InChI Key OAUHQXKTEUYPFQ-BAUSSPIASA-N |
| Comparator Or Baseline | Racemic trans-mixture (3R,4S)/(3S,4R); CAS 1330750-51-0; InChI Key OAUHQXKTEUYPFQ-UXQCFNEQSA-N |
| Quantified Difference | Single enantiomer vs. racemate; class-level inference predicts up to 10-fold potency difference between enantiomers at PDE4 |
| Conditions | Chiral HPLC or NMR-based enantiopurity verification; PDE4 enzyme inhibition and human peripheral blood monocyte TNF-α release assays (Stafford et al., 1995) |
Why This Matters
For PDE4 inhibitor development, the wrong enantiomer can reduce potency by an order of magnitude; specifying the (3S,4R) enantiomer ensures the active stereochemistry is used from the start, avoiding costly chiral resolution steps and ambiguous SAR interpretation.
- [1] Stafford JA, Valvano NL, Feldman PL, et al. Phosphodiesterase type IV (PDE IV) inhibition. Synthesis and evaluation of a series of 1,3,4-trisubstituted pyrrolidines. Bioorg Med Chem Lett. 1995;5(17):1977-1982. View Source
